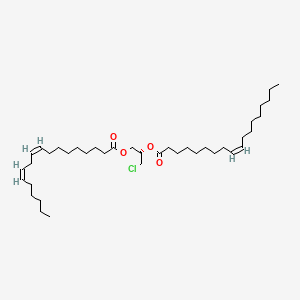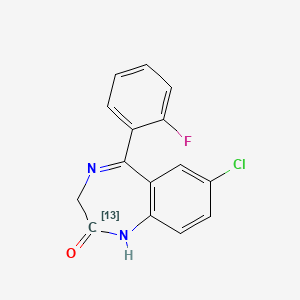
nor-Flurazepam-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nor-Flurazepam-13C is a labeled analog of norflurazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound is primarily used in scientific research, particularly in the study of benzodiazepine metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nor-Flurazepam-13C involves the incorporation of the carbon-13 isotope into the norflurazepam molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The specific reaction conditions depend on the chosen synthetic route, but typically involve standard organic synthesis techniques such as condensation, reduction, and substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity labeled precursors and stringent quality control measures to ensure the consistency and purity of the final product. The production process may also involve advanced techniques such as automated synthesis and high-throughput screening to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Nor-Flurazepam-13C undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxy metabolites.
Reduction: Formation of reduced metabolites.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to optimize reaction efficiency and selectivity.
Major Products
The major products formed from these reactions include hydroxy metabolites, reduced metabolites, and substituted derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structure and properties.
Scientific Research Applications
Nor-Flurazepam-13C is widely used in scientific research for various applications, including:
Chemistry: Studying the metabolic pathways and reaction mechanisms of benzodiazepines.
Biology: Investigating the effects of benzodiazepines on biological systems, including their interaction with receptors and enzymes.
Medicine: Developing new therapeutic agents and understanding the pharmacokinetics and pharmacodynamics of benzodiazepines.
Industry: Quality control and standardization of benzodiazepine products, as well as the development of new analytical methods for drug testing.
Mechanism of Action
Nor-Flurazepam-13C exerts its effects by binding to the gamma-aminobutyric acid (GABA) type A receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a sedative and anxiolytic effect, which is characteristic of benzodiazepines. The molecular targets and pathways involved include the GABA-A receptor complex and associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Nor-Flurazepam-13C is similar to other benzodiazepine derivatives, including:
Flurazepam: The parent compound of norflurazepam.
Fludiazepam: Another benzodiazepine with similar properties.
Cinolazepam: A benzodiazepine used for its sedative effects.
Uniqueness
The uniqueness of this compound lies in its labeled carbon-13 isotope, which makes it particularly useful for research applications involving isotopic labeling. This allows for precise tracking and analysis of the compound’s metabolic pathways and interactions within biological systems.
Properties
Molecular Formula |
C15H10ClFN2O |
|---|---|
Molecular Weight |
289.69 g/mol |
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i14+1 |
InChI Key |
UVCOILFBWYKHHB-UJKGMGNHSA-N |
Isomeric SMILES |
C1[13C](=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
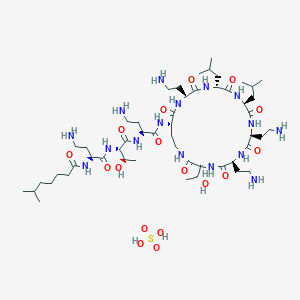
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)

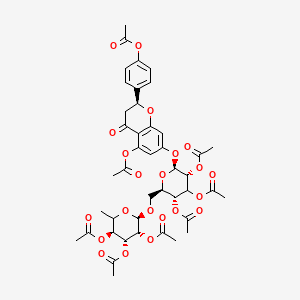
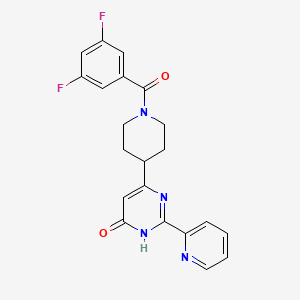

![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
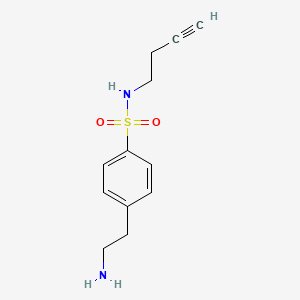
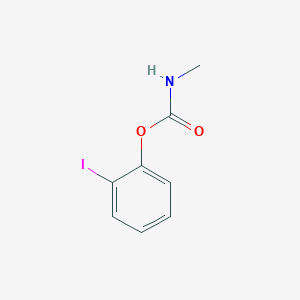
![6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B13443912.png)

